1,1-Dimethyl-3-(prop-2-yn-1-yl)cyclohexane
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Overview
Description
1,1-Dimethyl-3-(prop-2-yn-1-yl)cyclohexane is an organic compound characterized by a cyclohexane ring substituted with a prop-2-yn-1-yl group and two methyl groups at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-3-(prop-2-yn-1-yl)cyclohexane can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanone with propargyl bromide in the presence of a strong base such as sodium hydride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-3-(prop-2-yn-1-yl)cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the prop-2-yn-1-yl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1-Dimethyl-3-(prop-2-yn-1-yl)cyclohexane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-3-(prop-2-yn-1-yl)cyclohexane involves its interaction with specific molecular targets and pathways. The compound’s alkyne group can undergo cycloaddition reactions, forming new chemical bonds and structures. Additionally, its hydrophobic cyclohexane ring allows it to interact with lipid membranes, potentially affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethyl-3-(prop-2-yn-1-yl)cyclohexane: Unique due to its specific substitution pattern.
This compound-1,3-dione: Similar structure but with additional carbonyl groups.
This compound-1,3-diol: Similar structure but with hydroxyl groups.
Uniqueness
This compound is unique due to its specific combination of a cyclohexane ring, alkyne group, and methyl substituents
Properties
Molecular Formula |
C11H18 |
---|---|
Molecular Weight |
150.26 g/mol |
IUPAC Name |
1,1-dimethyl-3-prop-2-ynylcyclohexane |
InChI |
InChI=1S/C11H18/c1-4-6-10-7-5-8-11(2,3)9-10/h1,10H,5-9H2,2-3H3 |
InChI Key |
DINALIRWPGSXOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1)CC#C)C |
Origin of Product |
United States |
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